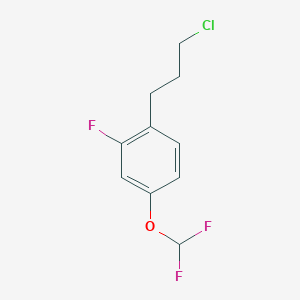
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloropropyl, difluoromethoxy, and fluorine groups
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene typically involves multiple steps. One common method includes the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and fluorine substituents under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The benzene ring can undergo addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s effects are mediated through its ability to form stable complexes or react with specific functional groups on target molecules .
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene can be compared with similar compounds such as:
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)piperidine
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring.
Properties
Molecular Formula |
C10H10ClF3O |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-8(6-9(7)12)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
YMEFTJHSKOMAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


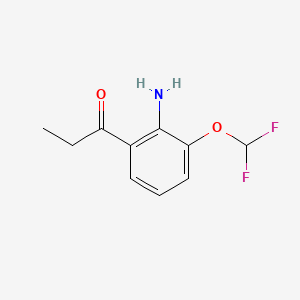
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
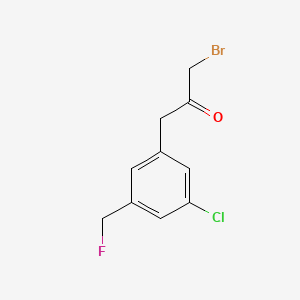

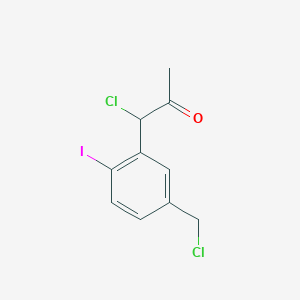
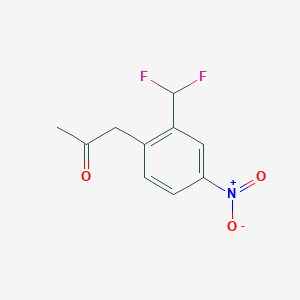
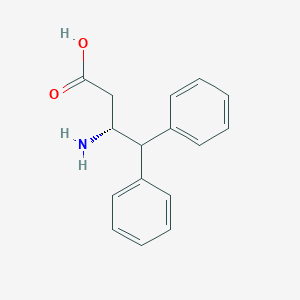
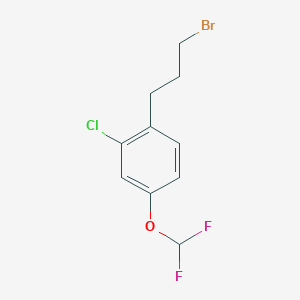
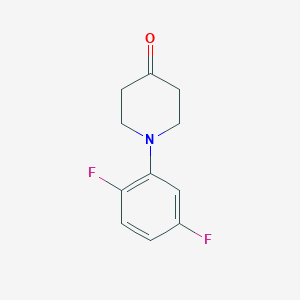
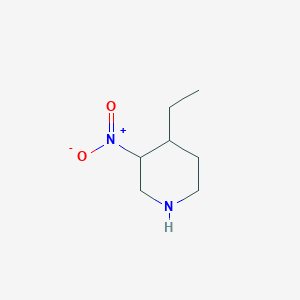
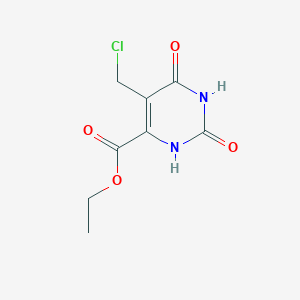
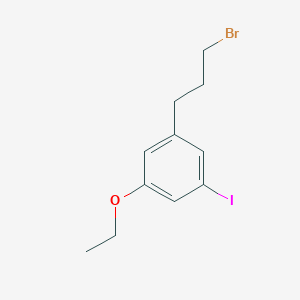
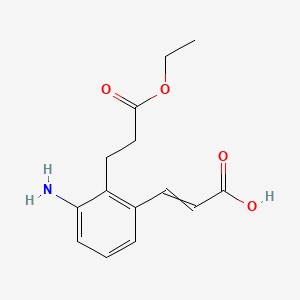
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
